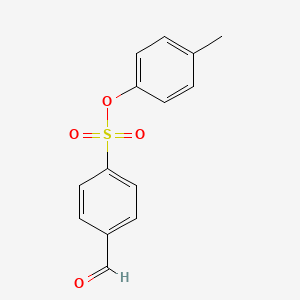![molecular formula C28H25N3O4S B15011095 N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15011095.png)
N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its versatile chemical properties. This compound finds applications in various scientific fields due to its unique molecular structure, combining features of sulfonamide and hydrazone chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE generally begins with the preparation of the appropriate hydrazone intermediate. This involves the condensation of benzylamine with 2-hydroxybenzaldehyde under controlled conditions, forming the hydrazone linkage. The subsequent sulfonation reaction introduces the sulfonamide functionality, often using sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow synthesis techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfone derivatives.
Reduction: : Potentially yielding the corresponding amine derivatives.
Substitution: : Particularly nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
Oxidation yields sulfone compounds, reduction leads to amine derivatives, and substitution reactions introduce various nucleophiles into the aromatic ring, diversifying its functional applications.
科学的研究の応用
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is prominent in:
Chemistry: : As an intermediate in organic synthesis and a reagent in various chemical reactions.
Biology: : For studying enzyme inhibition due to its sulfonamide moiety.
Medicine: : As a potential lead compound in drug development, particularly in antimicrobial and anticancer research.
Industry: : Utilized in the production of dyes, pigments, and other functional materials.
作用機序
This compound exerts its effects through interactions with various molecular targets, primarily enzymes. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in microorganisms, making it a potent antimicrobial agent. The hydrazone linkage can interact with specific proteins, affecting their function and leading to potential therapeutic effects.
類似化合物との比較
Comparing N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE with other sulfonamide and hydrazone compounds reveals its unique combination of functionalities. Similar compounds include:
N-(2-Hydroxybenzylidene)-4-methylbenzenesulfonamide: : Lacks the benzyl and hydrazone linkage.
N-Benzylidene-2-hydroxybenzenesulfonamide: : Simpler structure without additional functional groups.
Its uniqueness lies in its dual functional groups, making it versatile for various applications in scientific research and industry.
特性
分子式 |
C28H25N3O4S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H25N3O4S/c1-21-15-17-24(18-16-21)36(34,35)31(20-22-9-3-2-4-10-22)26-13-7-6-12-25(26)28(33)30-29-19-23-11-5-8-14-27(23)32/h2-19,32H,20H2,1H3,(H,30,33)/b29-19+ |
InChIキー |
FMNUGESGGRQWJO-VUTHCHCSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)

![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)

![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](pyridin-4-yl)methanone](/img/structure/B15011047.png)
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
![1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)

![(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011063.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)

![4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15011109.png)
